molecular formula C14H16N2O2 B11042562 N-((1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridin-3-yl)methyl)but-2-ynamide

N-((1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridin-3-yl)methyl)but-2-ynamide

Cat. No.: B11042562
M. Wt: 244.29 g/mol
InChI Key: JIGSAMDMJIOVEL-UHFFFAOYSA-N
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Description

N-{[1-(CYCLOPROPYLMETHYL)-2-OXO-12-DIHYDROPYRIDIN-3-YL]METHYL}BUT-2-YNAMIDE is a complex organic compound that has garnered significant interest in the field of organic chemistry This compound is notable for its unique structure, which includes a cyclopropylmethyl group, a dihydropyridinone core, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(CYCLOPROPYLMETHYL)-2-OXO-12-DIHYDROPYRIDIN-3-YL]METHYL}BUT-2-YNAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and minimize side reactions. Additionally, the use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(CYCLOPROPYLMETHYL)-2-OXO-12-DIHYDROPYRIDIN-3-YL]METHYL}BUT-2-YNAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

N-{[1-(CYCLOPROPYLMETHYL)-2-OXO-12-DIHYDROPYRIDIN-3-YL]METHYL}BUT-2-YNAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1-(CYCLOPROPYLMETHYL)-2-OXO-12-DIHYDROPYRIDIN-3-YL]METHYL}BUT-2-YNAMIDE involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to form stable intermediates, such as iminium ions, allows it to participate in various chemical transformations. The molecular pathways involved in its action include the activation of specific enzymes and the modulation of protein-protein interactions.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-[[1-(cyclopropylmethyl)-2-oxopyridin-3-yl]methyl]but-2-ynamide

InChI

InChI=1S/C14H16N2O2/c1-2-4-13(17)15-9-12-5-3-8-16(14(12)18)10-11-6-7-11/h3,5,8,11H,6-7,9-10H2,1H3,(H,15,17)

InChI Key

JIGSAMDMJIOVEL-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCC1=CC=CN(C1=O)CC2CC2

Origin of Product

United States

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